Methyl 3,3,3-trifluoro-2,2-dimethylpropanoate
Overview
Description
“Methyl 3,3,3-trifluoro-2,2-dimethylpropanoate” is a chemical compound with the CAS Number: 1188911-72-9 . It has a molecular weight of 170.13 and its IUPAC name is methyl 3,3,3-trifluoro-2,2-dimethylpropanoate . The compound is typically stored at ambient temperature .
Synthesis Analysis
The synthesis of this compound involves the reactions of fluoridation, hydrolysis, and acidification . The raw material used is 2,2-Dimethyl-malonic acid monomethyl ester . The overall yield of the synthesis process is approximately 49.6% . Factors such as time, temperature, the amount of SF4 on the fluoridation, and the amount of CH2Cl2 on the hydrolysis reaction were investigated .Molecular Structure Analysis
The molecular formula of “Methyl 3,3,3-trifluoro-2,2-dimethylpropanoate” is C6H9F3O2 . The average mass is 170.130 Da and the monoisotopic mass is 170.055466 Da .Chemical Reactions Analysis
The behavior of “Methyl 3,3,3-trifluoro-2,2-dimethylpropanoate” in cycloaddition and cyclocondensation reactions has been studied .Physical And Chemical Properties Analysis
“Methyl 3,3,3-trifluoro-2,2-dimethylpropanoate” is a liquid at room temperature . The density of the compound is predicted to be 1.153 g/cm3 .Scientific Research Applications
Synthesis of Heteroarenes
Methyl 3,3,3-trifluoro-2,2-dimethylpropanoate has been utilized in the transition-metal-free decarboxylation of 3,3,3-trifluoro-2,2-dimethylpropanoic acid for preparing C(CF3)Me2-containing heteroarenes. This method does not require a transition-metal catalyst and has potential applications in drug discovery (Liu, Huang, Qing, & Xu, 2018). Similarly, the tandem 1,1-dimethyltrifluoroethylation and cyclization of isonitriles with this compound have been developed, offering an efficient synthesis pathway for CMe2CF3-containing heteroarenes (Shi, Liu, Wang, Huang, Qing, & Xu, 2018).
Synthesis of Chroman-4-ones
(NH4)2S2O8-mediated decarboxylative trifluoroalkylation of alkenes with 3,3,3-trifluoro-2,2-dimethylpropanoic acid has been described under metal-free conditions. This method synthesizes CMe2CF3-containing chroman-4-ones from simple chemical feedstocks, demonstrating its utility in the synthesis of CMe2CF3-derived TRPV1 precursors (Liu, Liu, Wu, Zhou, Ding, & Peng, 2020).
Synthesis of HDAC Inhibitors
This compound has been used in the synthesis and biological testing of compounds based on its structure modification as potential histone deacetylase inhibitors (HDACIs), showing promising activity against various cancer cell lines (El-Rayes, Gomaa, A, Fathalla, & Ali, 2019).
Application in Batteries
Alkyl 3,3,3-trifluoropropanoate, including methyl 3,3,3-trifluoropropanoate, has been used as an electrolyte additive in LiNi1/3Co1/3Mn1/3O2/graphite lithium-ion batteries. Its inclusion significantly enhances high-voltage performance, attributed to the formation of a thinner cathode/electrolyte interfacial film (Zheng, Huang, Pan, Wang, Fang, Ding, & Wu, 2017).
Safety And Hazards
properties
IUPAC Name |
methyl 3,3,3-trifluoro-2,2-dimethylpropanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9F3O2/c1-5(2,4(10)11-3)6(7,8)9/h1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVXAFVCHEIPHDR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)OC)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9F3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70704821 | |
Record name | Methyl 3,3,3-trifluoro-2,2-dimethylpropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70704821 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3,3,3-trifluoro-2,2-dimethylpropanoate | |
CAS RN |
1188911-72-9 | |
Record name | Methyl 3,3,3-trifluoro-2,2-dimethylpropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70704821 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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